molecular formula C34H38N6O5 B10853744 Tyr-Pro-Trp-Gly-Bn

Tyr-Pro-Trp-Gly-Bn

Cat. No.: B10853744
M. Wt: 610.7 g/mol
InChI Key: BDVRZLFOEXKBFR-BKHJTQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Pro-Trp-Gly-Bn is a synthetic peptide composed of the amino acids tyrosine, proline, tryptophan, glycine, and benzyl. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound allows it to interact with specific molecular targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Trp-Gly-Bn typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids (proline, tryptophan, glycine, and benzyl) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale purification techniques, such as preparative HPLC, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Trp-Gly-Bn can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine and tryptophan residues.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Substitution reactions may involve reagents like N-bromosuccinimide (NBS) for bromination of tryptophan.

Major Products

    Oxidation: Formation of dityrosine crosslinks.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro: Another dipeptide with potential neuroprotective effects.

    Trp-Tyr: Known for its ability to prevent cognitive decline.

    Met-Lys-Pro: Exhibits anti-inflammatory and neuroprotective properties.

Uniqueness of Tyr-Pro-Trp-Gly-Bn

This compound is unique due to its specific amino acid sequence, which allows it to interact with distinct molecular targets and pathways. Its ability to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognitive function sets it apart from other similar compounds .

Properties

Molecular Formula

C34H38N6O5

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H38N6O5/c35-27(17-22-12-14-25(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(18-24-20-36-28-10-5-4-9-26(24)28)32(43)38-21-31(42)37-19-23-7-2-1-3-8-23/h1-5,7-10,12-15,20,27,29-30,36,41H,6,11,16-19,21,35H2,(H,37,42)(H,38,43)(H,39,44)/t27-,29-,30-/m0/s1

InChI Key

BDVRZLFOEXKBFR-BKHJTQGXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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